molecular formula C23H25N3O7S B4391744 ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate

ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate

Cat. No.: B4391744
M. Wt: 487.5 g/mol
InChI Key: UODQJBJEBPIJPD-UHFFFAOYSA-N
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Description

Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine. This compound is commonly known as Thiothixene, which is a member of the thioxanthene class of antipsychotic drugs. Thiothixene is widely used for the treatment of schizophrenia, bipolar disorder, and other mental illnesses.

Scientific Research Applications

Thiothixene has been extensively studied for its therapeutic potential in the treatment of mental illnesses such as schizophrenia and bipolar disorder. It has been shown to be effective in reducing the symptoms of these disorders, including hallucinations, delusions, and disorganized thinking. Thiothixene has also been studied for its potential use in the treatment of other disorders such as anxiety, depression, and dementia.

Mechanism of Action

The exact mechanism of action of Thiothixene is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in regulating mood, behavior, and cognition. By blocking dopamine receptors, Thiothixene helps to reduce the symptoms of mental illness.
Biochemical and Physiological Effects:
Thiothixene has several biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, including serotonin and norepinephrine, in the brain. Thiothixene also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. Additionally, Thiothixene can cause sedation and drowsiness, which can be beneficial for patients with insomnia or anxiety.

Advantages and Limitations for Lab Experiments

Thiothixene has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its effects are well understood. Thiothixene is also widely available and relatively inexpensive, making it accessible to researchers. However, Thiothixene has several limitations for lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. Thiothixene can also cause significant side effects, which can limit its use in certain experiments.

Future Directions

Thiothixene has several potential future directions for scientific research. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than Thiothixene. Another area of interest is the use of Thiothixene in the treatment of other disorders, such as anxiety and depression. Additionally, Thiothixene may have potential applications in the field of neuroscience, as it can be used to study the role of dopamine in the brain.
Conclusion:
In conclusion, Thiothixene is a chemical compound that has significant scientific research applications in the field of medicine. It is a well-established compound that has been extensively studied for its therapeutic potential in the treatment of mental illnesses such as schizophrenia and bipolar disorder. Thiothixene works by blocking dopamine receptors in the brain and has several biochemical and physiological effects on the body. While Thiothixene has several advantages for lab experiments, it also has limitations that must be carefully considered. Overall, Thiothixene has several potential future directions for scientific research, and its continued study may lead to new treatments for mental illness and other disorders.

Properties

IUPAC Name

ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S.C2H2O4/c1-2-27-21(26)23-13-11-22(12-14-23)15-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQJBJEBPIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
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ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
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ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
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ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
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ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
Reactant of Route 6
ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate

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